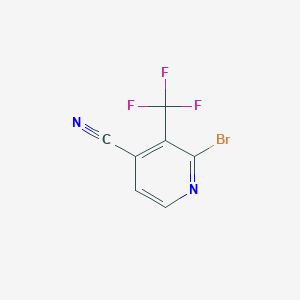

2-Bromo-3-(trifluoromethyl)isonicotinonitrile

Description

2-Bromo-3-(trifluoromethyl)isonicotinonitrile (CAS No. 1496535-09-1) is a halogenated pyridine derivative featuring a bromo substituent at the 2-position, a trifluoromethyl group at the 3-position, and a nitrile functional group at the 4-position of the pyridine ring.

Properties

IUPAC Name |

2-bromo-3-(trifluoromethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3N2/c8-6-5(7(9,10)11)4(3-12)1-2-13-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEAXPFKXRFNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethyl)isonicotinonitrile typically involves the bromination of 3-(trifluoromethyl)isonicotinonitrile. This process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethyl)isonicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions, with conditions optimized for temperature and solvent choice.

Major Products

Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

Coupling Reactions: Products include biaryl compounds formed through the coupling of this compound with other aromatic compounds.

Scientific Research Applications

2-Bromo-3-(trifluoromethyl)isonicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a protein-kinase C inhibitor, which could have implications in cancer research and treatment.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby modulating signaling pathways involved in cell growth and proliferation . This inhibition can lead to reduced cancer cell growth and enhanced therapeutic outcomes.

Comparison with Similar Compounds

Key Structural Features :

- Bromine : Facilitates Suzuki-Miyaura coupling reactions for further derivatization.

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity.

- Nitrile Group : Acts as a directing group in metal-catalyzed reactions and contributes to binding affinity in target proteins.

Comparison with Structurally Similar Compounds

High-Similarity Analogs (Similarity > 0.90)

The following compounds exhibit >90% structural similarity to 2-Bromo-3-(trifluoromethyl)isonicotinonitrile, as per computational similarity assessments (Table 1) :

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 2-Bromo-5-(trifluoromethyl)nicotinonitrile | 1804440-17-2 | 0.98 | Trifluoromethyl at 5-position (vs. 3-position) |

| 6-Bromo-5-(difluoromethyl)nicotinonitrile | 1805299-61-9 | 0.96 | Difluoromethyl at 5-position; bromo at 6-position |

| 2-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)isonicotinonitrile | 1804840-25-2 | 0.90 | Additional difluoromethyl at 5-position |

Key Observations :

- Positional Isomerism: The 0.98-similarity compound (2-Bromo-5-(trifluoromethyl)nicotinonitrile) demonstrates how trifluoromethyl positioning alters electronic effects. The 5-position substituent may reduce steric hindrance in substitution reactions compared to the 3-position .

Moderate-Similarity Analogs (Similarity 0.70–0.90)

Compounds in this category share core pyridine or nitrile functionalities but differ in substituent types or positions (Table 2) :

| Compound Name | CAS No. | Similarity Score | Key Differences |

|---|---|---|---|

| 3-Bromo-5-fluoroisonicotinaldehyde | 407-20-5 | 0.74 | Aldehyde group (vs. nitrile); fluoro substituent |

| 5-Bromo-3-fluoropicolinonitrile | 1162674-74-9 | 0.71 | Fluoro at 3-position; lacks trifluoromethyl |

Key Observations :

- Functional Group Variability : The replacement of nitrile with aldehyde (e.g., 407-20-5) increases electrophilicity but reduces compatibility with palladium-catalyzed reactions .

- Halogen Substitution : Fluoro substituents (e.g., 1162674-74-9) offer weaker electron-withdrawing effects than trifluoromethyl, impacting reactivity in aromatic substitution reactions .

Complex Pyridine Derivatives (Lower Similarity)

Pyridalyl (CAS 179101-81-6), a pesticide, shares a pyridine core but features dichloroallyloxy and ether linkages (Table 3) :

| Compound Name | CAS No. | Molecular Weight | Key Differences |

|---|---|---|---|

| Pyridalyl | 179101-81-6 | 491.12 | Dichloroallyloxy groups; ether linkages |

Key Observations :

- Structural Complexity : Pyridalyl’s extended ether chains and dichloro substituents enhance environmental persistence but reduce synthetic accessibility compared to simpler nitrile derivatives .

Implications for Research and Development

- Reactivity: The nitrile and trifluoromethyl groups in this compound make it superior to fluoro- or aldehyde-containing analogs in metal-catalyzed cross-coupling reactions .

- Drug Design : Difluoromethyl analogs (e.g., 1805299-61-9) may offer improved solubility for pharmacokinetic optimization, while positional isomers (e.g., 1804440-17-2) provide tunable electronic profiles .

Biological Activity

2-Bromo-3-(trifluoromethyl)isonicotinonitrile is a chemical compound with the molecular formula C₇H₂BrF₃N₂. It is characterized by a bromine atom, a trifluoromethyl group, and an isonicotinonitrile moiety. This unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor of these enzymes by binding to their active sites, thereby modulating signaling pathways that are crucial for cell growth and proliferation. This mechanism suggests its potential use in therapeutic applications, particularly in oncology.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

- Protein Kinase Inhibition : It has been investigated for its role as a protein kinase C inhibitor, which could have implications in cancer treatment.

- Anti-inflammatory Properties : Preliminary research indicates potential anti-inflammatory activities, making it a candidate for further exploration in inflammatory disease models.

- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro, suggesting its potential as an anticancer agent.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Protein Kinase Inhibition | Inhibits protein kinase C activity, affecting cancer cell signaling pathways. | |

| Anticancer Activity | Demonstrated reduced proliferation in various cancer cell lines. | |

| Anti-inflammatory Effects | Exhibited potential to modulate inflammatory responses in cellular models. |

Case Study: Anticancer Potential

In a laboratory study focused on the anticancer effects of this compound, researchers treated several cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell viability, with significant effects observed at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

The compound's biochemical properties further elucidate its biological activities:

- Enzyme Interactions : It interacts with key enzymes involved in metabolic pathways, influencing cellular metabolism and energy production.

- Cellular Effects : Modulates gene expression and cellular signaling pathways, which can lead to altered cellular functions.

- Temporal Effects : Studies indicate that the compound's effects can persist over time, suggesting potential for long-term therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.